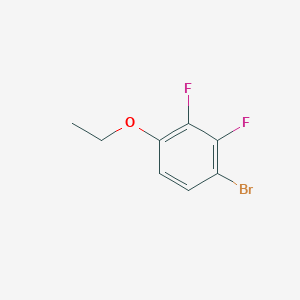

1-Bromo-4-ethoxy-2,3-difluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-ethoxy-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZVBJOHBGYINN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650448 | |

| Record name | 1-Bromo-4-ethoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156573-09-0 | |

| Record name | 1-Bromo-4-ethoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS: 156573-09-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Aryl Halide

1-Bromo-4-ethoxy-2,3-difluorobenzene is a polysubstituted aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique arrangement of a reactive bromine atom, an ethoxy group, and two fluorine atoms on a benzene ring imparts a distinct combination of steric and electronic properties.[1] The presence of fluorine atoms is particularly noteworthy, as their incorporation into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Computational Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its application. The properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇BrF₂O | [2] |

| Molecular Weight | 237.04 g/mol | [2] |

| Appearance | Off-white crystalline solid or colorless to light yellow liquid | [3] |

| Melting Point | 31 °C | [3] |

| Boiling Point | 222.7 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.533 - 1.534 g/cm³ | [2][3] |

| Refractive Index | 1.497 | [3] |

| Flash Point | 107.235 °C | [3] |

| Vapor Pressure | 0.149 mmHg at 25°C | [3] |

| LogP (calculated) | 3.126 | [3] |

| Topological Polar Surface Area | 9.2 Ų | [2] |

| Rotatable Bond Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Synthesis and Mechanistic Considerations

The most plausible and commonly referenced synthetic route to this compound is the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

Proposed Synthetic Pathway:

Caption: Synthetic route to this compound.

General Experimental Protocol: Williamson Ether Synthesis

The following is a generalized, self-validating protocol for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials:

-

2,3-difluoro-4-bromophenol

-

Ethyl bromide (or diethyl sulfate)

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable polar aprotic solvent)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluoro-4-bromophenol (1.0 eq.), potassium carbonate (1.5-2.0 eq.), and acetone.

-

Rationale: Potassium carbonate acts as the base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Acetone is a common solvent for this reaction as it is polar enough to dissolve the reactants but generally does not participate in the reaction.

-

-

Addition of Ethylating Agent: While stirring, add ethyl bromide (1.2-1.5 eq.) to the mixture.

-

Rationale: Ethyl bromide is the electrophile that will be attacked by the phenoxide nucleophile in an SN2 reaction. A slight excess is often used to ensure complete consumption of the starting phenol.

-

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Rationale: Heating increases the reaction rate. Monitoring the reaction is crucial to determine the point of completion and to avoid the formation of byproducts from prolonged heating.

-

-

Work-up: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure to remove the acetone. c. Dissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate) and wash with deionized water and then with brine.

- Rationale: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and further dries the organic layer. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Rationale: This step removes residual water from the organic phase.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

-

Rationale: Purification is necessary to remove any unreacted starting materials and byproducts to achieve the desired purity of the final product.

-

Reactivity and Applications

The bromine atom in this compound is the primary site for further chemical transformations, making it a versatile intermediate for introducing the 4-ethoxy-2,3-difluorophenyl moiety into larger molecules.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Illustrative Suzuki-Miyaura Coupling:

Caption: A representative Suzuki-Miyaura cross-coupling reaction.

Applications in Liquid Crystal Synthesis

A significant application of this compound is in the synthesis of liquid crystals. The difluorophenyl moiety is a common structural motif in liquid crystal molecules due to its influence on the material's dielectric anisotropy and other mesomorphic properties. For instance, a related compound, 4-bromo-2,3-difluorobenzaldehyde, is a known intermediate for novel liquid crystals, highlighting the importance of this substitution pattern in the field.[4] The bromo-functionality allows for the elongation of the molecular structure through cross-coupling reactions, a key step in creating the rod-like molecules characteristic of many liquid crystals.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethoxy group (a triplet and a quartet) and two aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the neighboring fluorine and bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, likely with mutual coupling and coupling to adjacent protons.

-

IR Spectroscopy: The infrared spectrum will likely exhibit characteristic C-H stretching vibrations of the aromatic ring and the ethyl group, C-O stretching of the ether linkage, and C-F and C-Br stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Based on data for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It may also be harmful if swallowed (H302).[6]

-

Precautionary Statements:

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry and materials science. Its versatile reactivity, primarily centered around the bromine atom, allows for its incorporation into a wide range of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in innovative research and development endeavors.

References

- 1. 1-Bromo-2,3-difluorobenzene | C6H3BrF2 | CID 2733260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 156573-09-0|this compound|Shandong Promise New Material Co.,Ltd. [promisechemical.com]

- 4. CN102659546A - Novel liquid crystal intermediate 4-bromine-2,3-difluoro benzaldehyde - Google Patents [patents.google.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. 156573-09-0 | this compound - AiFChem [aifchem.com]

An In-Depth Technical Guide to 1-Bromo-4-ethoxy-2,3-difluorobenzene: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-ethoxy-2,3-difluorobenzene is a halogenated aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a bromine atom, an ethoxy group, and two fluorine atoms on a benzene ring, imparts a distinct combination of physical and chemical properties that make it a valuable intermediate in the synthesis of complex organic molecules.[1][2] The presence of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a sought-after building block in modern drug discovery.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and purification protocols, an analysis of its reactivity, and a discussion of its applications, particularly in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and process development. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrF₂O | [3][4] |

| Molecular Weight | 237.04 g/mol | [3] |

| Appearance | Off-white crystalline solid or colorless to light yellow transparent liquid | [4][5] |

| Melting Point | 31 °C | [4] |

| Boiling Point | 222.7 °C at 760 mmHg | [4] |

| Density | 1.534 g/cm³ | [4] |

| Refractive Index | 1.497 | [4] |

| Flash Point | 107.2 °C | [4] |

| LogP | 3.126 | [4] |

| Vapor Pressure | 0.149 mmHg at 25°C | [4] |

| Canonical SMILES | CCOC1=C(C(=C(C=C1)Br)F)F | [3] |

| InChI Key | OJZVBJOHBGYINN-UHFFFAOYSA-N | [6] |

| CAS Number | 156573-09-0 | [3] |

Synthesis and Purification

The primary route for the synthesis of this compound involves the etherification of 2,3-difluoro-4-bromophenol.[4] This precursor-product relationship is a key aspect of its production.

Detailed Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

2,3-difluoro-4-bromophenol

-

Ethyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,3-difluoro-4-bromophenol (1.0 eq).

-

Add anhydrous acetone to dissolve the starting material.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

While stirring vigorously, add ethyl bromide (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetone.

-

Remove the acetone from the filtrate under reduced pressure.

-

The crude product is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

Purification Protocol

The crude product can be purified by either vacuum distillation or recrystallization.

-

Vacuum Distillation: For liquid crude product, vacuum distillation is an effective method for purification, separating the desired product from less volatile impurities.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can yield a highly pure crystalline product.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the presence of the bromine atom, which serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the aromatic ring.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

-

Suzuki-Miyaura Coupling: The reaction with boronic acids or their esters in the presence of a palladium catalyst and a base is a powerful method for forming biaryl structures. This is particularly relevant in the synthesis of kinase inhibitors and other complex drug molecules.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines. This is a key step in the synthesis of many nitrogen-containing bioactive molecules.

Grignard Reagent Formation

The bromine atom can be readily converted to a Grignard reagent by treatment with magnesium metal. This opens up possibilities for nucleophilic addition to a wide range of electrophiles. A patent describes a one-pot method to prepare 4-ethoxy-2,3-difluorophenol from this compound via a Grignard reagent intermediate.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable building block in the design and synthesis of novel therapeutic agents. The fluorine atoms can modulate the electronic properties and metabolic stability of a drug molecule, while the ethoxy group can influence solubility and receptor interactions.

The rationale for using this particular building block stems from the established benefits of fluorine incorporation in drug design:

-

Increased Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, leading to a longer half-life of the drug.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

-

Improved Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Spectroscopic Characterization

While a comprehensive public database of spectra for this compound is not available, the expected spectral characteristics can be inferred from similar structures. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethoxy group (a triplet and a quartet) and the aromatic protons. The coupling patterns of the aromatic protons will be complex due to coupling with each other and with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The carbons attached to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the electronic environment of the fluorine atoms.

-

IR Spectroscopy: The infrared spectrum will show characteristic C-H, C-O, C-F, and C-Br stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of reactive sites and the presence of fluorine atoms make it an attractive starting material for the synthesis of complex and biologically active molecules. A thorough understanding of its physical properties, synthetic methods, and reactivity is crucial for its effective utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 156573-09-0|this compound|Shandong Promise New Material Co.,Ltd. [promisechemical.com]

- 5. Electronics materials,CAS#:156573-09-0,2,3-二氟-4-乙氧基溴苯,this compound [en.chemfish.com]

- 6. 156573-09-0 | this compound - AiFChem [aifchem.com]

1-Bromo-4-ethoxy-2,3-difluorobenzene molecular structure and weight.

An In-Depth Technical Guide to 1-Bromo-4-ethoxy-2,3-difluorobenzene: A Key Fluorinated Building Block for Advanced Synthesis

This guide provides an in-depth technical overview of this compound (CAS No. 156573-09-0), a pivotal fluorinated building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its molecular characteristics, the strategic rationale for its use, its key synthetic applications, and detailed protocols, grounding our discussion in authoritative literature to ensure scientific integrity.

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, fluorinated organic compounds are of immense interest.[1] The strategic incorporation of fluorine atoms into organic molecules can profoundly influence key properties such as metabolic stability, lipophilicity, binding affinity, and pKa, often with minimal steric impact.[2][3] This "fluorine effect" is a cornerstone of contemporary drug design, with fluorinated compounds consistently representing a significant portion of newly approved drugs.[4]

This compound emerges as a particularly valuable intermediate in this context. Its unique substitution pattern—a reactive bromine atom for cross-coupling, two electron-withdrawing fluorine atoms, and an ethoxy group—offers a versatile platform for constructing complex molecular architectures with desirable pharmacodynamic and pharmacokinetic profiles.[5]

Molecular Structure and Physicochemical Properties

The foundational characteristics of a synthetic building block dictate its reactivity and handling. This compound is an off-white to light yellow solid at room temperature, possessing the key structural and physical properties summarized below.

Molecular Identity and Structure

The arrangement of substituents on the benzene ring is key to the compound's utility. The bromine atom serves as a handle for metallation or palladium-catalyzed cross-coupling reactions. The vicinal difluoro arrangement significantly influences the electronic nature of the ring, and the ethoxy group modulates solubility and can engage in hydrogen bonding.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table consolidates the key quantitative data for this compound, essential for experimental planning and safety assessment.

| Property | Value | Source(s) |

| CAS Number | 156573-09-0 | [6] |

| Molecular Formula | C₈H₇BrF₂O | [6] |

| Molecular Weight | 237.04 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Appearance | Off-white to light yellow solid/powder | N/A |

| Melting Point | 31 °C | [3] |

| Boiling Point | 222.7 °C (at 760 mmHg) | [3] |

| Density | 1.534 g/cm³ | [3] |

| Flash Point | 107.2 °C | [3] |

| SMILES | CCOC1=C(C(=C(C=C1)Br)F)F | [6] |

| InChIKey | OJZVBJOHBGYINN-UHFFFAOYSA-N | [7] |

Core Application: Precursor to (4-ethoxy-2,3-difluorophenyl)boronic acid

A primary and high-value application for this compound in medicinal chemistry is its role as a direct precursor to (4-ethoxy-2,3-difluorophenyl)boronic acid (CAS 212386-71-5).[7][8][9] Boronic acids are indispensable reagents in Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forming carbon-carbon bonds.

The conversion of the bromo-compound into the corresponding boronic acid provides a stable, versatile intermediate that allows for the precise installation of the 4-ethoxy-2,3-difluorophenyl moiety into a target molecule. This is a critical step in the synthesis of many complex active pharmaceutical ingredients (APIs).

Synthetic Workflow: Borylation

The transformation is typically achieved via a halogen-metal exchange followed by quenching with a borate ester. This process must be conducted under anhydrous conditions and an inert atmosphere to prevent quenching of the highly reactive organometallic intermediate.

Caption: General workflow for the synthesis of the corresponding boronic acid.

Exemplary Protocol: Synthesis of (4-ethoxy-2,3-difluorophenyl)boronic acid

This protocol is a representative procedure based on standard organometallic techniques. Note: This reaction is highly sensitive to air and moisture and must be performed by trained personnel using appropriate inert atmosphere techniques (e.g., Schlenk line or glovebox).

-

Setup: A flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with this compound (1.0 eq).

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added via cannula to dissolve the starting material.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete halogen-metal exchange.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature below -70 °C.

-

Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Quench & Workup: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid (HCl). The mixture is stirred for 1 hour.

-

Extraction: The aqueous layer is separated and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or silica gel chromatography to yield the pure boronic acid.

Application in Grignard Reactions: A Published Example

Patents detailing the synthesis of complex molecules for applications such as liquid crystals provide concrete, field-proven examples of this compound's utility. In one such example, it is used to generate a Grignard reagent for subsequent nucleophilic addition.[10]

Protocol: Grignard Formation and Addition to a Ketone

This protocol is adapted from patent literature and demonstrates the compound's reactivity.[10]

-

Grignard Reagent Preparation: A flask containing magnesium turnings (1.1 eq) in anhydrous THF is activated (e.g., with an iodine crystal). A solution of this compound (1.0 eq) in THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is gently heated if necessary and then maintained at a controlled temperature (e.g., 40-60 °C) to ensure complete formation.

-

Nucleophilic Addition: A solution of a ketone, such as 1,4-dioxaspiro[4.5]decan-8-one (0.8 eq), in THF is added dropwise to the freshly prepared Grignard reagent, maintaining the temperature in the range of 50-60 °C.

-

Reaction Monitoring & Workup: The reaction is stirred for an additional hour after addition is complete. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quench: Upon completion, the reaction is cooled and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting tertiary alcohol is then purified using standard techniques.

Analytical and Quality Control Considerations

For researchers synthesizing or using this compound, rigorous analytical characterization is essential to confirm identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm) and two distinct signals in the aromatic region (typically 6.8-7.5 ppm), showing complex splitting due to H-H and H-F coupling.

-

¹³C NMR: The spectrum will show 8 distinct carbon signals, with the carbons attached to fluorine exhibiting large C-F coupling constants.

-

¹⁹F NMR: Two distinct resonances are expected, appearing as doublets (or more complex multiplets) due to F-F and F-H coupling.

-

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peak (M+) would appear at m/z 236 and 238.

-

Chromatography: Purity should be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Safety and Handling

This compound is a chemical intermediate and must be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]

-

Precautions: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

- 1. 2,3-Difluoro-4-ethoxybenzeneboronic acid | 212386-71-5 [chemicalbook.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 156573-09-0 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 7. WO2011040373A1 - èªé»çç°æ¹æ§ãè² ã®æ¶²æ¶æ§ååç©ããããç¨ãã液æ¶çµæç©ããã³æ¶²æ¶è¡¨ç¤ºç´ å - Google Patents [patents.google.com]

- 8. 2,3-Difluoro-4-ethoxybenzeneboronic acid | 212386-71-5 [amp.chemicalbook.com]

- 9. m.globalchemmall.com [m.globalchemmall.com]

- 10. 4746-97-8 | 1,4-Dioxaspiro[4.5]decan-8-one | Spiroes | Ambeed.com [ambeed.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-4-ethoxy-2,3-difluorobenzene

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the introduction of fluorine atoms into organic molecules is a well-established strategy for fine-tuning physicochemical and biological properties.[1][2] Fluorine's unique characteristics, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] 1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS No. 156573-09-0) is a key exemplar of a fluorinated building block, offering a versatile scaffold for the synthesis of complex molecular architectures. Its utility is particularly pronounced in the development of active pharmaceutical ingredients (APIs) and advanced liquid crystal materials.[1][4]

This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, focusing on a robust and widely applicable synthetic methodology. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed experimental protocol, and discuss the characterization and applications of this valuable intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇BrF₂O | [5] |

| Molecular Weight | 237.04 g/mol | [5] |

| Appearance | Colorless or light yellow transparent liquid or solid | |

| Melting Point | 31 °C | [5] |

| Boiling Point | 222.7 °C at 760 mmHg | [6] |

| Density | 1.534 g/cm³ | [5] |

| Refractive Index | 1.497 | [5] |

| Flash Point | 107.2 °C | [5] |

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and efficient route for the preparation of this compound is the Williamson ether synthesis. This classic yet powerful reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[7][8] In this specific application, the hydroxyl group of 4-bromo-2,3-difluorophenol is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] The key steps are:

-

Deprotonation: A base, typically a carbonate or hydroxide, abstracts the acidic proton from the hydroxyl group of 4-bromo-2,3-difluorophenol to generate the corresponding phenoxide ion. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

-

Nucleophilic Attack: The newly formed phenoxide ion then attacks the electrophilic carbon of the ethylating agent (e.g., ethyl bromide) in a concerted fashion. This involves a backside attack, leading to the displacement of the bromide leaving group and the formation of the ether linkage.

Caption: SN2 mechanism of the Williamson ether synthesis.

The choice of a primary alkyl halide, such as ethyl bromide, is critical for the success of this SN2 reaction, as secondary and tertiary halides are more prone to undergo elimination reactions.[8]

Detailed Experimental Protocol

This protocol is a robust procedure for the synthesis of this compound.

Materials and Reagents:

-

4-Bromo-2,3-difluorophenol

-

Ethyl bromide

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-bromo-2,3-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Ethylating Agent: Stir the suspension at room temperature for 15 minutes. Then, add ethyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x volumes).

-

Washing: Combine the organic layers and wash with water, followed by a wash with saturated aqueous sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[9] Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be employed.[10]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethoxy group, a quartet for the methylene protons of the ethoxy group, and signals in the aromatic region corresponding to the protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethoxy group and the six aromatic carbons. The carbon atoms directly attached to fluorine will show characteristic splitting patterns.

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and environment of the fluorine atoms on the aromatic ring.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the characteristic isotopic pattern for a bromine-containing molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage, C-H bonds of the ethoxy group, and the aromatic C-H and C=C bonds. The C-Br and C-F stretching vibrations will also be present.[11][12]

Applications in Research and Development

The strategic placement of the bromo, ethoxy, and difluoro substituents on the benzene ring makes this compound a highly valuable intermediate.

-

Pharmaceuticals: The bromine atom serves as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The difluoro and ethoxy groups contribute to modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.[4][13]

-

Liquid Crystals: The unique electronic and steric properties imparted by the fluorine atoms are highly desirable in the design of liquid crystal materials with specific dielectric anisotropies and other physical properties.[1][14]

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a reliable and efficient method for producing this important fluorinated building block. The procedure is straightforward, utilizing readily available reagents and standard laboratory techniques. The resulting compound serves as a versatile intermediate in the synthesis of advanced materials and pharmaceuticals, underscoring the continued importance of fluorination in modern chemical research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. researchgate.net [researchgate.net]

- 6. synarchive.com [synarchive.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. cup.edu.cn [cup.edu.cn]

- 10. youtube.com [youtube.com]

- 11. Bromobenzene(108-86-1) IR Spectrum [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ajrconline.org [ajrconline.org]

- 14. researchgate.net [researchgate.net]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Bromo-4-ethoxy-2,3-difluorobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone property that dictates its utility, bioavailability, and formulation potential. For a molecule like 1-Bromo-4-ethoxy-2,3-difluorobenzene, a substituted aromatic ether with potential applications as a building block in medicinal chemistry and materials science, a comprehensive understanding of its solubility profile in various organic solvents is paramount. This guide provides a detailed exploration of the theoretical and practical aspects of the solubility of this compound, offering insights into its physicochemical properties, predictive solubility analysis, and robust experimental protocols for precise solubility determination. As a self-validating manual, it is designed to empower researchers to make informed decisions in experimental design and process development.

Physicochemical Profile of this compound

A thorough analysis of a compound's physicochemical properties is the first step in predicting its solubility behavior. The structural features of this compound provide significant clues to its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrF₂O | [1][2] |

| Molecular Weight | 237.04 g/mol | [1][2] |

| Melting Point | 31 °C | [1] |

| Boiling Point | 222.7 °C (Predicted) | [3] |

| Density | 1.533 g/cm³ (Predicted) | [3] |

| LogP (Octanol-Water Partition Coefficient) | 3.126 | [1] |

| Appearance | White to off-white crystalline solid or powder | [1][3] |

The molecule possesses a LogP value of 3.126, indicating a significant lipophilic character. This suggests a preference for nonpolar or moderately polar organic solvents over water. The presence of the ethoxy group introduces a polar ether linkage and the fluorine and bromine atoms contribute to the molecule's overall polarity and potential for dipole-dipole interactions. However, the dominant feature is the nonpolar benzene ring, which largely dictates its solubility in organic media.

Predicted Solubility in Common Organic Solvents

High Expected Solubility:

-

Polar Aprotic Solvents: Acetone, Ethyl Acetate, Tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the polar functionalities of the target molecule.

-

Chlorinated Solvents: Dichloromethane, Chloroform. The polarity and dispersion forces of these solvents are well-suited to dissolve halogenated aromatic compounds.

-

Aromatic Solvents: Toluene, Benzene. The aromatic rings of these solvents will have favorable π-π stacking interactions with the benzene ring of this compound.

-

Polar Protic Solvents: Methanol, Ethanol. Several sources explicitly state that the compound is soluble in Methanol[1][3]. The ether oxygen can act as a hydrogen bond acceptor, facilitating dissolution in alcohols.

Moderate to Low Expected Solubility:

-

Nonpolar Aliphatic Solvents: Hexane, Cyclohexane. The significant polarity introduced by the ether and halogen groups will likely limit its solubility in purely nonpolar hydrocarbon solvents.

The following diagram illustrates the key intermolecular forces at play when dissolving this compound in a polar protic solvent like methanol.

Caption: Intermolecular interactions between this compound and Methanol.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method is a robust and widely accepted approach for determining the solubility of a solid compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure saturation is reached.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or GC method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

The following flowchart outlines the experimental workflow for determining solubility.

Caption: Experimental workflow for quantitative solubility determination.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the solubility of this compound. While a lack of extensive published quantitative data necessitates a predictive approach based on its physicochemical properties, this document equips researchers with the foundational knowledge and a robust experimental protocol to determine these values with high accuracy. A thorough understanding of its solubility in a range of organic solvents is a critical enabler for its successful application in drug discovery, process chemistry, and materials science. Future work should focus on the experimental determination of the solubility of this compound in a diverse set of solvents and at various temperatures to build a comprehensive and publicly available solubility database.

References

An In-depth Technical Guide to 1-Bromo-4-ethoxy-2,3-difluorobenzene: A Key Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of contemporary chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, fluorinated organic compounds have emerged as indispensable tools. The strategic incorporation of fluorine atoms into molecular architectures can profoundly influence a compound's physicochemical and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Among the vast array of fluorinated building blocks, 1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS No. 156573-09-0) has garnered significant attention as a versatile and valuable intermediate for the synthesis of complex organic molecules.[1]

This technical guide provides a comprehensive overview of this compound, covering its commercial availability, synthesis, physicochemical properties, and applications. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as in the broader chemical industry.

Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₇BrF₂O and a molecular weight of 237.04 g/mol . At room temperature, it typically presents as a colorless or light yellow transparent liquid or solid.

| Property | Value | Source |

| CAS Number | 156573-09-0 | AiFChem |

| Molecular Formula | C₈H₇BrF₂O | AiFChem |

| Molecular Weight | 237.04 g/mol | AiFChem |

| Appearance | Colorless or light yellow transparent liquid or solid | HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD |

| Purity | ≥97% to ≥99% | AiFChem, Shandong Promise New Material Co.,Ltd. |

Commercial Availability and Suppliers

This compound is commercially available from a number of specialized chemical suppliers. The typical purity offered is ≥97%, with some suppliers providing purities of ≥99%. Researchers and procurement managers can source this intermediate from the following reputable vendors, among others:

| Supplier | Purity | Notes |

| AiFChem | 97% | Available in quantities such as 100g. |

| Shandong Promise New Material Co.,Ltd. | 99% | Offers high purity grade. |

| eMolecules (via Fisher Scientific) | - | Available in quantities such as 1g.[2] |

| HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD | ≥98.5% (GC) | Provides product in liquid or solid form. |

| NINGBO INNO PHARMCHEM CO.,LTD. | - | Positions itself as a key partner for this intermediate.[1] |

Synthesis of this compound: A Proposed Pathway

A logical and efficient approach would involve the bromination of 1-ethoxy-2,3-difluorobenzene. This precursor can be synthesized from 1,2,3-trifluorobenzene through a nucleophilic aromatic substitution reaction with sodium ethoxide. The subsequent bromination would likely be directed to the position para to the activating ethoxy group.

Proposed Two-Step Synthesis:

Step 1: Synthesis of 1-ethoxy-2,3-difluorobenzene

This step involves the nucleophilic aromatic substitution of a fluorine atom from 1,2,3-trifluorobenzene with an ethoxy group.

Caption: Proposed synthesis of 1-ethoxy-2,3-difluorobenzene.

Experimental Protocol (Proposed):

-

To a solution of 1,2,3-trifluorobenzene in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium ethoxide.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield pure 1-ethoxy-2,3-difluorobenzene.

Step 2: Bromination of 1-ethoxy-2,3-difluorobenzene

This step involves the electrophilic aromatic substitution of 1-ethoxy-2,3-difluorobenzene with a brominating agent. The ethoxy group is an activating, ortho-para directing group. Due to steric hindrance from the adjacent fluorine atom, the bromine is expected to add at the para position.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

-

Dissolve 1-ethoxy-2,3-difluorobenzene in a suitable solvent such as dichloromethane or acetic acid.

-

To this solution, add a brominating agent such as N-bromosuccinimide (NBS) or bromine. The use of a catalyst, such as a Lewis acid or a protic acid, may be beneficial.

-

Stir the reaction mixture at room temperature and monitor its progress by GC or TLC.

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR:

-

Ethoxy group: A triplet corresponding to the methyl protons (CH₃) is expected around δ 1.4 ppm, and a quartet for the methylene protons (CH₂) is anticipated around δ 4.1 ppm.

-

Aromatic protons: Two signals in the aromatic region (δ 6.8-7.5 ppm) are expected, likely appearing as complex multiplets due to coupling with each other and with the fluorine atoms.

¹³C NMR:

-

Ethoxy group: Signals for the methyl and methylene carbons are expected around δ 15 ppm and δ 65 ppm, respectively.

-

Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to fluorine will exhibit large C-F coupling constants. The carbon attached to bromine will also have a characteristic chemical shift.

FT-IR:

-

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the 2850-3100 cm⁻¹ region.

-

C=C stretching: Aromatic C=C stretching bands should appear in the 1450-1600 cm⁻¹ region.

-

C-O stretching: A strong C-O stretching band for the ether linkage is anticipated around 1200-1250 cm⁻¹.

-

C-F stretching: Strong C-F stretching bands are expected in the 1000-1300 cm⁻¹ region.

-

C-Br stretching: A C-Br stretching vibration should be observed in the 500-600 cm⁻¹ region.

Mass Spectrometry (Electron Ionization):

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. The fragmentation pattern would likely involve the loss of the ethoxy group, ethylene from the ethoxy group, and the bromine atom.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The difluoro and ethoxy groups contribute to the overall electronic and steric properties of the resulting molecules, which can be fine-tuned to optimize their biological activity.

While specific examples of commercial drugs or agrochemicals synthesized from this particular intermediate are not widely disclosed in public literature, its structural motifs are commonly found in a variety of biologically active compounds, including kinase inhibitors and other targeted therapies. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic or pesticidal properties.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. While a specific safety data sheet (SDS) for this compound is not universally available, information from structurally similar compounds suggests that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Conclusion

This compound is a commercially available and highly valuable intermediate for the synthesis of complex, fluorinated molecules. Its unique combination of a reactive bromine handle and the modulating effects of the difluoro and ethoxy substituents make it a powerful tool for medicinal and agricultural chemists. While detailed experimental data on its synthesis and spectroscopic characterization are not yet widespread in the public domain, this guide provides a solid foundation of its properties, proposed synthesis, and potential applications, underscoring its significance in the advancement of chemical research and development.

References

An In-depth Technical Guide to the Key Reactive Sites of 1-Bromo-4-ethoxy-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-ethoxy-2,3-difluorobenzene is a polysubstituted aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique arrangement of a bromo group, an ethoxy group, and two vicinal fluorine atoms on a benzene ring imparts a distinct reactivity profile, making it a versatile intermediate for the synthesis of complex organic molecules.[1][2] The presence of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making fluorinated building blocks like this one highly valuable in drug discovery.[1] This guide provides a detailed exploration of the key reactive sites of this compound, offering insights into its behavior in various organic transformations and providing a framework for its strategic utilization in synthesis.

Molecular Structure and Electronic Properties

The reactivity of this compound is dictated by the interplay of the electronic and steric effects of its substituents.

-

Bromo Group (Br): The bromine atom is a good leaving group in transition metal-catalyzed cross-coupling reactions and can also direct ortho-lithiation.

-

Ethoxy Group (O-Et): The ethoxy group is an electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). Overall, it is an activating group and directs ortho and para electrophilic substitution. In the context of this molecule, its primary influence is on the electron density of the aromatic ring.

-

Difluoro Groups (F): The two fluorine atoms are strongly electron-withdrawing (-I effect), which significantly lowers the electron density of the aromatic ring. This deactivation makes the ring susceptible to nucleophilic aromatic substitution.

The combination of these substituents creates a unique electronic landscape, with specific positions on the ring being more prone to certain types of reactions.

Key Reactive Sites and Synthetic Transformations

The primary reactive sites on this compound can be categorized into three main areas: the carbon-bromine bond, the aromatic ring itself, and the potential for directed ortho-metallation.

The Carbon-Bromine Bond: A Gateway to Cross-Coupling Reactions

The C-Br bond is the most prominent site for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C1 position.

Scientist's Notebook: The electron-withdrawing nature of the fluoro substituents can facilitate the oxidative addition of the palladium catalyst to the C-Br bond, potentially allowing for milder reaction conditions compared to electron-rich aryl bromides. Careful selection of the palladium catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered boronic acids.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1-bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | High |

| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | - | - | - | - | Good Conversion |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Predicted)

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

-

Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to substituted anilines which are prevalent in pharmaceuticals. This reaction couples this compound with a primary or secondary amine.

Scientist's Notebook: The choice of ligand is critical in Buchwald-Hartwig amination. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective for coupling with a wide range of amines. The base used (e.g., NaOtBu, K₃PO₄) also plays a significant role in the reaction's success.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| 1-bromo-4-(trichloromethyl)benzene | Aryl amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 |

| 1-bromo-4-(trichloromethyl)benzene | Aliphatic amine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 |

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (Predicted)

-

To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add morpholine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.[3]

The Sonogashira coupling introduces an alkyne moiety, while the Heck reaction introduces an alkene. Both are valuable for elaborating the molecular scaffold.

-

Sonogashira Coupling: This reaction requires a palladium catalyst and a copper(I) co-catalyst to couple this compound with a terminal alkyne.

-

Heck Reaction: This reaction couples the aryl bromide with an alkene, typically in the presence of a palladium catalyst and a base.

Scientist's Notebook: For the Sonogashira coupling, the use of a copper co-catalyst is standard, though copper-free conditions have been developed.[4][5] In the Heck reaction, the electron-deficient nature of the aromatic ring in the target molecule is expected to favor the reaction.[6]

The Aromatic Ring: Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

The presence of two strongly electron-withdrawing fluorine atoms makes the aromatic ring of this compound electron-deficient and thus a candidate for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile can displace one of the fluorine atoms.

Scientist's Notebook: The regioselectivity of SNAr on this substrate is an important consideration. The fluorine at the C2 position is ortho to both the bromo and the other fluoro group, while the fluorine at C3 is meta to the bromo group. Nucleophilic attack is generally favored at positions ortho or para to electron-withdrawing groups. Therefore, displacement of the fluorine at the C2 position is likely to be favored.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (Predicted)

-

In a sealed tube, dissolve this compound (1.0 mmol) in a polar aprotic solvent such as DMSO or DMF (5 mL).

-

Add the amine nucleophile (e.g., pyrrolidine, 2.0-3.0 mmol) and a base such as potassium carbonate (2.0 mmol).

-

Heat the reaction mixture at an elevated temperature (e.g., 90-120 °C) for several hours to days, monitoring the reaction progress by LC-MS.

-

Upon completion, cool the reaction, pour it into water, and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

Diagram: SNAr Workflow

Caption: A generalized workflow for a nucleophilic aromatic substitution reaction.

Directed Ortho-Metallation (DoM)

While less common for this specific substrate due to the presence of the reactive C-Br bond, the potential for directed ortho-metallation exists. The ethoxy group is a known ortho-directing group for lithiation. However, the reaction would need to be carefully controlled to favor metallation over halogen-metal exchange at the C-Br bond.

Scientist's Notebook: To achieve selective ortho-lithiation, very low temperatures (e.g., -78 °C) and a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be necessary. The resulting organolithium species could then be trapped with an electrophile. Halogen-metal exchange with reagents like n-butyllithium is a likely competing reaction and would lead to functionalization at the C1 position.

Conclusion

This compound is a multifaceted building block with several well-defined reactive sites. The carbon-bromine bond serves as a primary handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse functionalities. The electron-deficient aromatic ring, a consequence of the difluoro substitution, opens up possibilities for nucleophilic aromatic substitution. Finally, while more challenging, directed ortho-metallation presents another potential avenue for functionalization. A thorough understanding of these reactive sites and the interplay of the substituents is paramount for the strategic design of synthetic routes to novel and complex molecules in the fields of drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-4-ethoxy-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Biaryls in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, prized for its versatility and functional group tolerance in forging carbon-carbon bonds.[1] Its application is particularly crucial in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in numerous drug candidates.[2] The introduction of fluorine atoms into these scaffolds can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated building blocks like 1-Bromo-4-ethoxy-2,3-difluorobenzene are of significant interest in drug discovery programs.

This document provides a comprehensive guide to developing robust Suzuki coupling protocols utilizing this compound. As an electron-deficient aryl bromide, its reactivity profile presents unique challenges and opportunities that will be addressed herein. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, ligands, bases, and solvents, thereby empowering researchers to not only execute the described protocols but also to troubleshoot and adapt them for their specific synthetic targets.

Physicochemical Properties of this compound

A thorough understanding of the substrate's properties is fundamental to successful reaction development.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrF₂O | [3][4] |

| Molecular Weight | 237.04 g/mol | [3][4] |

| Appearance | Off-white crystalline solid | [3] |

| Melting Point | 31 °C | [3] |

| Boiling Point | 222.69 °C at 760 mmHg | [3] |

| Density | 1.534 g/cm³ | [3] |

| Flash Point | 107.235 °C | [3] |

The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[5][6] A generalized mechanism is depicted below. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing nature of the fluorine atoms on the aryl bromide can facilitate this step.[7]

-

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base.[8]

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Caption: Figure 1. Simplified Suzuki Coupling Catalytic Cycle.

Recommended Protocol for Suzuki Coupling with this compound

This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Suggested Supplier |

| This compound | 156573-09-0 | 237.04 | Alfa Chemistry[4] |

| Phenylboronic acid (example) | 98-80-6 | 121.93 | Sigma-Aldrich |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Fisher Scientific |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Acros Organics |

| Water (deionized, degassed) | 7732-18-5 | 18.02 | N/A |

Step-by-Step Procedure

Caption: Figure 2. Experimental workflow for the Suzuki coupling protocol.

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 237 mg), the desired boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]

-

Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe. The use of degassed solvents is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[9]

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Optimization and Troubleshooting

While the above protocol is a reliable starting point, optimization may be necessary depending on the specific boronic acid used.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poorly soluble base | - Use a fresh batch of palladium catalyst.- Ensure thorough degassing of all solvents.[9][10]- Consider a more soluble base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).[9][10] |

| Protodeboronation (Loss of Boronic Acid) | - Presence of excess water- Base is too strong | - Use anhydrous conditions with a milder base like Potassium Fluoride (KF).[9]- Minimize reaction time. |

| Homocoupling of Boronic Acid | - Presence of oxygen | - Improve degassing technique.[10] |

| Dehalogenation of Aryl Bromide | - Formation of Pd-H species | - Screen different ligands; bulky, electron-rich phosphine ligands can be beneficial.[11]- Use a weaker base or aprotic solvents.[11] |

Safety Precautions

-

This compound is harmful if swallowed and causes skin irritation.

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents like 1,4-dioxane are flammable and have associated health risks.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.[12][13]

Conclusion

The Suzuki coupling of this compound is a valuable transformation for the synthesis of novel fluorinated biaryl compounds. A systematic approach to reaction setup, including careful selection of catalyst, base, and solvent, along with rigorous exclusion of oxygen, is paramount for achieving high yields and purity. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully employ this important building block in their synthetic endeavors.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. ajabs.org [ajabs.org]

- 3. 156573-09-0|this compound|Shandong Promise New Material Co.,Ltd. [promisechemical.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. echemi.com [echemi.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Buchwald-Hartwig amination of 1-Bromo-4-ethoxy-2,3-difluorobenzene conditions.

Application Note & Protocol Guide

Topic: Buchwald-Hartwig Amination of 1-Bromo-4-ethoxy-2,3-difluorobenzene

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a transformative methodology in modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in the fields of medicinal chemistry and materials science, where the aryl-amine motif is a ubiquitous structural feature in countless pharmaceuticals, agrochemicals, and organic electronic materials.[3]

This guide focuses on a specific, yet highly relevant substrate: This compound . This molecule presents a unique electronic profile; the aryl ring is activated towards oxidative addition by the electron-withdrawing effects of the two fluorine atoms, a common feature in contemporary drug candidates. Understanding and optimizing the amination of such electron-deficient systems is critical for drug development professionals.

This document serves as an in-depth technical guide, moving beyond a simple recitation of steps to explain the underlying causality of the experimental design. We will dissect the mechanistic nuances, provide field-proven protocols, and offer a framework for troubleshooting, ensuring researchers can confidently and successfully apply this reaction to their synthetic challenges.

The Catalytic Cycle: A Mechanistic Framework

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[4] The cycle can be distilled into three primary stages:

-

Oxidative Addition: The active, low-coordinate Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step and results in a Pd(II) intermediate.[5]

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a stoichiometric amount of base, the coordinated amine is deprotonated to form a palladium-amido complex.[6]

-

Reductive Elimination: The final C-N bond is formed as the desired N-aryl amine product is expelled from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Parameter Selection: A Rationale-Driven Approach

The success of the Buchwald-Hartwig amination is critically dependent on the judicious selection of four key parameters: the ligand, the palladium source, the base, and the solvent. The specific nature of this compound informs our optimal choices.

Ligand Selection: The Engine of the Reaction